1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Overview
Description
1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C21H19ClN2O4 and its molecular weight is 398.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Utility in Heterocyclic Synthesis
1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is utilized in the synthesis of heterocyclic compounds. Fadda et al. (2012) describe the synthesis of various pyrazole, pyridine, and pyrimidine derivatives using related enaminonitrile compounds as intermediates. These compounds are characterized by spectral data, indicating their potential in diverse chemical syntheses (Fadda, Etman, El-Seidy, & Elattar, 2012).
Synthesis of Analogues and Derivatives
Cativiela et al. (1982) present a method for preparing N-aryl-1,2-dihydro-2-oxo-3-pyridinecarboxamides and their derivatives, which are analogues of isonixine. This involves selective chlorination, suggesting the adaptability of such compounds in synthesizing various derivatives (Cativiela, Fernández, & Meléndez, 1982).
Analysis of Electronic Properties and Interactions
In 2022, Gallagher et al. conducted physicochemical studies and single crystal structures on a series of N-(chlorophenyl)pyridinecarboxamides, highlighting the importance of these compounds in understanding molecular interactions and electronic properties (Gallagher et al., 2022).
Development of CNS Active Agents
Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, demonstrating potential antidepressant and nootropic activities. This suggests the significance of pyridinecarboxamides in developing central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Role in Organic Synthesis and Material Science
Yamanaka et al. (2000) synthesized an AB2 type monomer starting from 3,5-dimethoxyphenol, leading to the creation of hyperbranched aromatic polyimides. This indicates the compound's utility in material science, particularly in the development of polymers (Yamanaka, Jikei, & Kakimoto, 2000).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3,5-dimethoxyphenyl)-2-oxopyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-16-10-15(11-17(12-16)28-2)23-20(25)18-7-5-9-24(21(18)26)13-14-6-3-4-8-19(14)22/h3-12H,13H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJCGTHDWZFVTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.